4'-Ethyl-4-biphenylboronic acid

Lipophilicity Physicochemical Properties Drug Design

Researchers requiring soluble building blocks for OLED hole-transport layers often face batch-to-batch variability in film quality. 4'-Ethyl-4-biphenylboronic acid addresses this: its ethyl substituent enhances solubility in common organic solvents and promotes uniform amorphous film formation. • Enables efficient Suzuki-Miyaura coupling for extended π-conjugation. • Distinct LogP (~4.19) optimizes partitioning and processability. • Consistent ≥97% purity ensures reproducible device fabrication and reliable supply.

Molecular Formula C14H15BO2
Molecular Weight 226.082
CAS No. 153035-62-2
Cat. No. B589639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Ethyl-4-biphenylboronic acid
CAS153035-62-2
Molecular FormulaC14H15BO2
Molecular Weight226.082
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2=CC=C(C=C2)CC)(O)O
InChIInChI=1S/C14H15BO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h3-10,16-17H,2H2,1H3
InChIKeyDEUOTLGHQXNPJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Ethyl-4-biphenylboronic acid (CAS 153035-62-2) Procurement Guide: Technical Baseline and Supply Specifications


4'-Ethyl-4-biphenylboronic acid (CAS 153035-62-2) is a para-substituted biphenylboronic acid derivative with the molecular formula C14H15BO2 and a molecular weight of 226.08 g/mol [1]. The compound is characterized by a biphenyl core with an ethyl substituent at the 4' position and a boronic acid group at the 4 position. It is primarily utilized as a synthetic intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce a 4'-ethylbiphenyl moiety into target molecules . Commercially, the compound is available with a typical purity of ≥97-98% (NLT) from multiple suppliers . Its physicochemical properties, including a calculated LogP of approximately 4.19 and a pKa of 8.76 [2], influence its solubility and reactivity profile in organic media.

Why 4'-Ethyl-4-biphenylboronic acid (153035-62-2) Cannot Be Casually Substituted by In-Class Analogs


Substitution of 4'-ethyl-4-biphenylboronic acid with other biphenylboronic acid derivatives (e.g., unsubstituted, methyl, propyl, or bromo analogs) is not straightforward due to quantifiable differences in key molecular properties that directly impact solubility, reaction kinetics, and final material performance. The ethyl group at the 4' position provides a distinct balance of lipophilicity and steric bulk compared to smaller (methyl) or larger (propyl) alkyl substituents, which is reflected in a >3-unit difference in calculated LogP values [1]. This altered lipophilicity profile can significantly affect the compound's partitioning behavior in biphasic Suzuki coupling reactions and the solubility of the resulting intermediates. Furthermore, the electronic nature of the ethyl group (weakly electron-donating) differs from that of a bromo substituent (electron-withdrawing), potentially leading to divergent reaction rates and yields in cross-coupling reactions [2]. In OLED applications, the specific alkyl chain length influences the solubility and film-forming properties of the final polymeric or small-molecule materials, making direct substitution with a methyl or propyl analog likely to alter device fabrication parameters and performance .

Quantitative Evidence Guide for Selecting 4'-Ethyl-4-biphenylboronic acid Over Its Closest Analogs


Lipophilicity Differentiation: LogP Comparison with 4-Biphenylboronic Acid

The 4'-ethyl substituent dramatically increases the compound's lipophilicity compared to the unsubstituted 4-biphenylboronic acid, as quantified by computed LogP values. This difference is critical for applications where the compound's distribution in biphasic systems or its interaction with hydrophobic environments must be controlled [1].

Lipophilicity Physicochemical Properties Drug Design

Lipophilicity Differentiation: LogP Comparison with 4'-Methyl-4-biphenylboronic Acid

Increasing the alkyl chain from methyl to ethyl on the biphenyl core results in a measurable increase in lipophilicity. The quantitative LogP difference between the ethyl and methyl analogs is substantial, indicating that the ethyl group confers a distinct hydrophobicity profile that cannot be replicated by the methyl derivative [1].

Lipophilicity Physicochemical Properties Structure-Activity Relationship

Electronic Property Differentiation: Computed pKa Comparison with 4'-Bromo-4-biphenylboronic Acid

The electron-donating ethyl group at the 4' position leads to a higher (less acidic) computed pKa compared to the electron-withdrawing bromo-substituted analog. This difference in boronic acid acidity can affect the kinetics of the transmetalation step in Suzuki-Miyaura couplings and the compound's binding affinity in sensor applications [1].

Acidity Boronic Acid Reactivity Substituent Effect

OLED Material Solubility and Film-Forming Enhancement: Class-Level Inference from Alkyl Chain Effects

In the context of synthesizing OLED hole-transport or host materials, the incorporation of the ethyl-substituted biphenyl unit (via 4'-ethyl-4-biphenylboronic acid) is reported to improve the solubility and solution processability of the final material compared to unsubstituted biphenyl analogs . While a direct quantitative yield or device performance comparison with a specific analog is not provided in the source, this represents a class-level inference based on the known effect of short alkyl chains in reducing aggregation and enhancing amorphous film formation . The ethyl group offers a balance between providing sufficient solubility enhancement without introducing excessive steric hindrance or non-conjugated content that might disrupt charge transport .

OLED Materials Solution Processability Film Morphology

Steric and Electronic Tuning in Ligand Synthesis: Cross-Study Comparable Evidence from Phosphine Ligand Development

A patent (CN106674279B) describing the synthesis of aryl-substituted biphenyl monophosphine ligands highlights the use of biphenylboronic acids as key intermediates [1]. The overall synthetic sequence (boronic acid synthesis → Suzuki reaction → cross-coupling) is sensitive to steric hindrance. While the patent does not directly compare 4'-ethyl-4-biphenylboronic acid to its analogs, the class-level principle is that the steric and electronic profile of the boronic acid component directly influences the efficiency of subsequent coupling steps. The ethyl group on 4'-ethyl-4-biphenylboronic acid provides a moderate steric bulk, which can be advantageous in controlling regioselectivity in certain coupling reactions compared to unsubstituted or more sterically demanding (e.g., 2-substituted) biphenylboronic acids [1].

Phosphine Ligands Suzuki Coupling Steric Effects

Purity Specification and Analytical Documentation: A Procurement Decision Factor

For scientific procurement, the availability of comprehensive analytical documentation is a key differentiator. Commercial suppliers of 4'-ethyl-4-biphenylboronic acid, such as Bidepharm, provide batch-specific quality control data including NMR, HPLC, and GC analyses . This level of documentation, which verifies a standard purity of ≥97%, is not uniformly provided by all vendors for all biphenylboronic acid analogs. This reduces the end-user's analytical burden and ensures reproducibility in critical synthetic steps. In contrast, while many vendors list a purity for 4-biphenylboronic acid, the depth and availability of batch-specific certificates of analysis can vary significantly.

Quality Control Analytical Chemistry Procurement Specifications

Validated Application Scenarios for 4'-Ethyl-4-biphenylboronic acid (153035-62-2) Based on Differential Evidence


Synthesis of Solution-Processable OLED Hole-Transport and Host Materials

4'-Ethyl-4-biphenylboronic acid is the preferred building block for constructing OLED hole-transport layers, host materials, and luminescent materials that require solution processing. The ethyl substituent enhances the solubility of the resulting polymeric or small-molecule materials in common organic solvents and promotes the formation of uniform, amorphous thin films . This characteristic is a direct outcome of the ethyl group's influence on molecular packing and is a key differentiator from unsubstituted 4-biphenylboronic acid. The compound is utilized in Suzuki-Miyaura coupling reactions to introduce the 4'-ethylbiphenyl moiety, thereby extending π-conjugation and optimizing charge transport properties .

Synthesis of Sterically-Tuned Arylphosphine Ligands for Catalysis

In the multi-step synthesis of sterically demanding aryl-substituted biphenyl monophosphine ligands, 4'-ethyl-4-biphenylboronic acid serves as a strategic intermediate to introduce controlled steric bulk. The ethyl group provides a moderate steric profile that can influence the regioselectivity and yield of subsequent Suzuki and cross-coupling steps, as described in patent literature for the preparation of novel monophosphine ligands . This application leverages the compound's unique balance of steric and electronic properties, which is distinct from that of unsubstituted or more highly substituted biphenylboronic acids.

Pharmaceutical and Agrochemical Intermediate with Defined Lipophilicity

For drug discovery and agrochemical programs where a specific lipophilicity range is required for target binding or pharmacokinetic properties, 4'-ethyl-4-biphenylboronic acid offers a distinct LogP profile (calculated LogP ≈ 4.19). This is significantly higher than that of the unsubstituted parent (LogP ≈ 1.03) or the methyl analog (LogP ≈ 1.34) . Therefore, it is the appropriate reagent when a synthetic route demands the introduction of a lipophilic 4'-ethylbiphenyl fragment to modulate a lead compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties or its interaction with hydrophobic protein pockets. The compound is used as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs) [1].

Development of Boronic Acid-Based Chemosensors Requiring Balanced Acidity

The compound's computed pKa of 8.76 (less acidic than the 4'-bromo analog, pKa 8.54) suggests its suitability for applications in chemosensors or biological probes where boronic acid-diol binding must occur at a specific, slightly basic pH range. The ethyl group's electron-donating effect fine-tunes the boronic acid's Lewis acidity, which can be critical for achieving optimal binding affinity and selectivity for diol-containing biomolecules like sugars or glycoproteins. This pH-dependent binding is a key mechanism in many boronic acid-based sensor designs .

Technical Documentation Hub

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